molecular formula C18H32N2O8S2 B2576859 N,N'-DiBoc-DL-Cystine dimethyl ester CAS No. 1173670-56-8; 77826-55-2

N,N'-DiBoc-DL-Cystine dimethyl ester

Cat. No.: B2576859
CAS No.: 1173670-56-8; 77826-55-2
M. Wt: 468.58
InChI Key: YYJNNBRJCNKRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-DiBoc-DL-Cystine dimethyl ester is a chemical compound with the molecular formula C18H32N2O8S2. It is a derivative of cystine, an amino acid, and is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups and dimethyl ester functionalities. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-DiBoc-DL-Cystine dimethyl ester can be synthesized through the esterification of cystine with methanol, followed by the introduction of Boc protecting groups. The reaction typically involves the use of reagents such as thionyl chloride (SOCl2) for the esterification step and di-tert-butyl dicarbonate (Boc2O) for the protection step. The reaction conditions often include refluxing in anhydrous solvents like methanol and chloroform .

Industrial Production Methods: Industrial production of N,N’-DiBoc-DL-Cystine dimethyl ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N,N’-DiBoc-DL-Cystine dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-DiBoc-DL-Cystine dimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-DiBoc-DL-Cystine dimethyl ester involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, making it useful in studying redox biology and protein chemistry. The Boc protecting groups provide stability and prevent unwanted reactions during synthesis .

Comparison with Similar Compounds

    N,N’-DiBoc-L-Cystine dimethyl ester: Similar structure but with L-configuration.

    L-Cystine dimethyl ester dihydrochloride: Lacks Boc protecting groups.

    N,N’-DiBoc-D-Cystine dimethyl ester: Similar structure but with D-configuration.

Uniqueness: N,N’-DiBoc-DL-Cystine dimethyl ester is unique due to its DL-configuration, which provides a racemic mixture of both enantiomers. This can be advantageous in certain synthetic applications where a mixture of stereoisomers is desired .

Properties

IUPAC Name

methyl 3-[[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJNNBRJCNKRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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